molecular formula C21H20N2O4S2 B4543324 3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

Cat. No. B4543324
M. Wt: 428.5 g/mol
InChI Key: DYRYENLKFMFNMQ-QGOAFFKASA-N
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Description

This compound is part of a broader family of thiazolidinone derivatives, known for their significant potential in various applications due to their unique structural features. The core structure, a 2-thioxo-thiazolidin-4-one, is particularly noteworthy for its versatility in chemical modifications and interactions, leading to diverse biological activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of azlactones with thiols or the reaction of isothiocyanates with amino acids or their derivatives. For example, Patel et al. (2010) described the preparation of thiazolidin-4-one derivatives by refluxing imidazolone compounds with thioglycolic acid and anhydrous zinc chloride in ethanol. This process highlights the importance of selecting appropriate reactants and conditions to achieve the desired thiazolidinone scaffold with specific substituents (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

Molecular structure elucidation is crucial for understanding the compound's chemical behavior and interaction mechanisms. Yahiaoui et al. (2019) conducted a detailed experimental and theoretical study on a similar thiazolidin-4-one compound, revealing its non-planar structure through X-ray diffraction and density functional theory (DFT) calculations. The study demonstrates the compound's stability and potential intermolecular interactions, which are fundamental for its biological activities (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cycloadditions, nucleophilic attacks, and condensations, enabling the synthesis of a wide range of derivatives. Omar, Youssef, & Kandeel (2000) discussed reactions involving 4-methoxyphenylazide, showcasing the versatility of thiazolidinone derivatives in chemical synthesis and the formation of products with diverse structures and functionalities (Omar, Youssef, & Kandeel, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application and formulation. Investigations into the crystal structure, as conducted by Yin et al. (2008), provide insights into the compound's solid-state behavior, which is crucial for its stability and bioavailability (Yin, Wan, Han, Wang, & Wang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular structure. For instance, the presence of methoxyphenyl substituents influences the compound's electronic properties and potential biological activity. Studies on related compounds, such as those by Djafri et al. (2020), using spectroscopic methods and DFT calculations, highlight the importance of understanding these properties for the development of pharmaceuticals and materials (Djafri et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-26-16-8-6-15(7-9-16)22-19(24)10-11-23-20(25)18(29-21(23)28)13-14-4-3-5-17(12-14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYENLKFMFNMQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 6
3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

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